molecular formula C20H17N5O2 B2781814 N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline CAS No. 129882-06-0

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline

Cat. No. B2781814
M. Wt: 359.389
InChI Key: XKTIIBCPUHAXLU-UHFFFAOYSA-N
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Description

“N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline” is a complex organic compound. The benzotriazole fragment in the compound is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .


Synthesis Analysis

Benzotriazole methodology, recognized as a versatile and successful synthesis protocol, has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .


Molecular Structure Analysis

The molecular structure of benzotriazole derivatives is characterized by a five-membered ring containing three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .


Chemical Reactions Analysis

Benzotriazole (BtH) reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes and acylboranes .


Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid with a chemical formula of C6H5N3 . It has a density of 1.36 g/mL, a melting point of 100 °C, and a boiling point of 350 °C . It is soluble in water at 20 g/L . It is a weak acid with a pKa of 8.2 and a very weak Brønsted base with a pKa of less than 0 .

Safety And Hazards

Benzotriazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H319, H332, H411, H412 . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, ensuring adequate ventilation, and not getting it in eyes, on skin, or on clothing .

Future Directions

Benzotriazole methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies . It has been drawing enormous attention and is being explored in organic synthesis as a synthetic auxiliary and catalyst as well in several reactions . The future directions of this compound could involve further exploration of its synthetic potential and applications in various fields of chemistry.

properties

IUPAC Name

N-[1-(benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c26-25(27)17-10-6-9-16(14-17)21-20(13-15-7-2-1-3-8-15)24-19-12-5-4-11-18(19)22-23-24/h1-12,14,20-21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTIIBCPUHAXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(NC2=CC(=CC=C2)[N+](=O)[O-])N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline

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